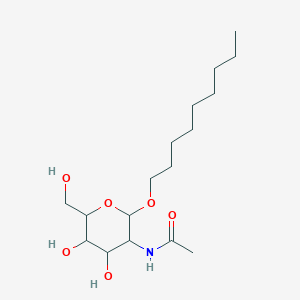![molecular formula C16H19ClN2O3 B13402206 (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reduction of a nitro compound to an amine, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: An aromatic heterocycle with similar structural features.
Pyrrole: Another aromatic heterocycle with nitrogen in the ring
Uniqueness
What sets (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride apart from similar compounds is its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets in ways that other compounds cannot, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C16H19ClN2O3 |
|---|---|
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H |
Clave InChI |
LUAUJCGKCGBAKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


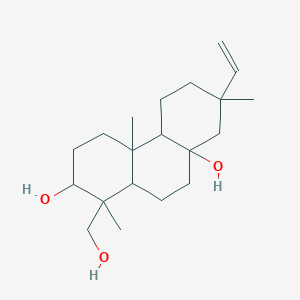
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
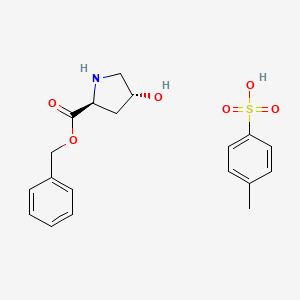

![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)
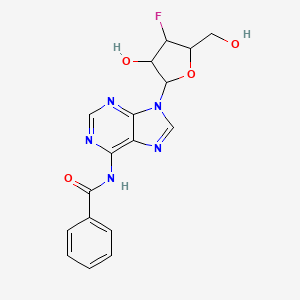

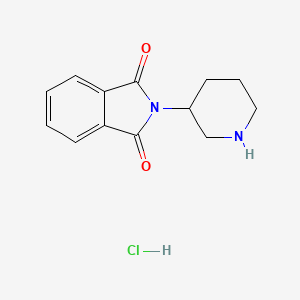
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
